3-Butanoyl-2H-cyclohepta[b]furan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
819884-00-9 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-butanoylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C13H12O3/c1-2-6-10(14)12-9-7-4-3-5-8-11(9)16-13(12)15/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
OSXBVQJJYRUQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C2C=CC=CC=C2OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butanoyl 2h Cyclohepta B Furan 2 One and Its Analogues
Retrosynthetic Analysis of the 3-Butanoyl-2H-cyclohepta[b]furan-2-one Framework
A logical retrosynthetic analysis of this compound begins with the disconnection of the butanoyl side chain. This acyl group can be introduced through a Friedel-Crafts-type acylation or a related C-acylation reaction at the electron-rich C3 position of the 2H-cyclohepta[b]furan-2-one core. This disconnection simplifies the target molecule to the parent 2H-cyclohepta[b]furan-2-one.
The 2H-cyclohepta[b]furan-2-one core can be further deconstructed. A key disconnection involves breaking the C-O and C-C bonds of the furanone ring. This leads back to a tropone-based precursor, a common starting material in the synthesis of cyclohepta-fused heterocycles. Specifically, this retrosynthetic step suggests a reaction between a tropone (B1200060) derivative (possessing a good leaving group at C2) and a three-carbon synthon, such as a β-keto ester or a malonic ester derivative, which can provide the atoms necessary to form the furanone ring.
This retrosynthetic strategy is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 |
| This compound | 2H-cyclohepta[b]furan-2-one | Butanoyl chloride or Butyric anhydride (B1165640) |
| 2H-cyclohepta[b]furan-2-one | 2-Halotropone or activated tropolone (B20159) | Ethyl 3-oxohexanoate (B1246410) or similar β-keto ester |
This approach highlights two main synthetic challenges: the construction of the bicyclic cyclohepta[b]furanone core and the regioselective introduction of the butanoyl side chain.
Classical and Modern Synthetic Approaches to the Cyclohepta[b]furanone Core
The synthesis of the 2H-cyclohepta[b]furan-2-one scaffold is a critical step in accessing the target molecule. Both classical and modern methods have been developed to construct this heterocyclic system.
Construction of the Furanone Ring via Cyclization Reactions
The formation of the furanone ring is typically achieved through the reaction of a tropone derivative with an active methylene (B1212753) compound. A well-established method involves the condensation of 2-chlorotropone (B1584700) with the sodium salt of a β-keto ester or diethyl malonate. clockss.org For instance, the reaction of 2-chlorotropone with the sodium salt of ethyl acetoacetate (B1235776) yields 3-acetyl-2H-cyclohepta[b]furan-2-one. clockss.org This reaction proceeds via a nucleophilic substitution at C2 of the tropone ring, followed by an intramolecular condensation to form the furanone ring.
The general mechanism involves:
Nucleophilic attack of the enolate of the active methylene compound on the C2 position of the tropone derivative.
Elimination of the leaving group (e.g., chloride).
Intramolecular cyclization and dehydration to form the fused furanone ring.
A similar strategy can be employed using tropone itself, which reacts with the anion of malononitrile (B47326) to eventually form 3-cyano-2H-cyclohepta[b]furan-2-imine after dehydrogenation and hydrolysis. clockss.org
Formation of the Cyclohepta Annulation
In the context of the aforementioned cyclization reactions, the cyclohepta ring is typically pre-formed as a tropone or tropolone starting material. The key transformation is the annulation of the furanone ring onto this existing seven-membered ring.
However, alternative modern strategies, such as cycloaddition reactions, can be envisioned for the construction of the fused ring system. For example, [8+2] cycloaddition reactions between tropones and suitable ketenes or ketene (B1206846) equivalents can, in principle, lead to the cyclohepta[b]furanone core. The reaction of tropone with dichloroketene, for instance, has been shown to produce 3-chloro-2H-cyclohepta[b]furan-2-one, albeit in some cases with the formation of cycloadducts. clockss.org
Strategies for Stereoselective Cyclization (if applicable)
While the synthesis of the aromatic 2H-cyclohepta[b]furan-2-one core does not inherently involve stereocenters, the development of stereoselective methods is crucial for the synthesis of its hydrogenated or more complex analogues. For related fused heterocyclic systems, stereoselective methods have been developed. For example, gold-catalyzed asymmetric [8+4] cycloadditions of 1-(1-alkynyl)cyclopropyl ketones with tropones have been reported to yield highly functionalized cyclohepta[b]furo[3,4-d]oxepine derivatives with excellent diastereoselectivity and enantioselectivity. rsc.org Although not directly applied to the target molecule, such modern catalytic approaches could potentially be adapted for the stereoselective synthesis of more complex cyclohepta[b]furanone derivatives.
Introduction of the Butanoyl Side Chain at the C3 Position
The final key step in the synthesis of the target molecule is the introduction of the butanoyl group at the C3 position of the cyclohepta[b]furanone core.
Acylation Reactions and Regioselectivity
The introduction of an acyl group at the C3 position of the 2H-cyclohepta[b]furan-2-one ring system is a known transformation. The synthesis of 3-acetyl-2H-cyclohepta[b]furan-2-one is achieved through the condensation of 2-chlorotropone with ethyl acetoacetate, where the acetyl group is incorporated from the start. clockss.org
Alternatively, direct acylation of the pre-formed 2H-cyclohepta[b]furan-2-one core can be considered. Friedel-Crafts acylation is a plausible method. The reaction would involve treating 2H-cyclohepta[b]furan-2-one with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst. The C3 position is expected to be the most nucleophilic position in the furanone ring, leading to regioselective acylation at this site. This is analogous to the electrophilic substitution patterns observed in other electron-rich heterocyclic systems.
The regioselectivity of this acylation is governed by the electronic properties of the 2H-cyclohepta[b]furan-2-one system. The resonance structures indicate a higher electron density at the C3 position, making it the most favorable site for electrophilic attack.
| Reagents | Product | Reaction Type |
| 2-Chlorotropone, Sodium ethyl 3-oxohexanoate | This compound | Condensation/Cyclization |
| 2H-cyclohepta[b]furan-2-one, Butanoyl chloride, Lewis Acid | This compound | Friedel-Crafts Acylation |
Tandem Reactions for Butanoyl Moiety Integration
While a direct one-pot synthesis of this compound from simpler precursors in a true tandem fashion is not extensively documented in the literature, the reaction between 2-chlorotropone and ethyl 3-oxohexanoate can be viewed as a sequential condensation-cyclization reaction. A plausible tandem approach could involve a Knoevenagel-type condensation followed by an intramolecular cyclization.
Conceptually, a tandem reaction could be designed where a suitable precursor undergoes an initial condensation to form an intermediate that subsequently cyclizes to yield the butanoyl-substituted furanone ring system. For example, a Knoevenagel condensation between an appropriate tropone derivative and a butanoyl-containing active methylene compound, followed by an in-situ cyclization, represents a potential tandem strategy. nih.govnih.gov Such processes are valued for their efficiency, as they reduce the number of separate synthetic steps and purification procedures. nih.gov
Optimization of Synthetic Pathways for Yield and Efficiency
The optimization of the synthesis of this compound would logically focus on the key reaction parameters for the condensation of 2-chlorotropone with ethyl 3-oxohexanoate. This would involve a systematic investigation of catalysts, solvents, and temperature to maximize the yield and reaction efficiency.
Catalyst Screening and Ligand Effects
While the classical synthesis of 3-acyl-2H-cyclohepta[b]furan-2-ones often utilizes a strong base like sodium ethoxide to generate the nucleophile clockss.org, modern cross-coupling and condensation reactions offer a broader range of catalytic systems that could be explored for optimization. For related syntheses of substituted 2H-cyclohepta[b]furan-2-ones, palladium catalysts have been employed. For example, the synthesis of 3,8-diaryl derivatives has been achieved using a PdCl2(dppf) catalyst in a Suzuki-Miyaura coupling reaction. mdpi.com
For the base-mediated condensation reaction, the choice of base is critical. While sodium ethoxide is traditional, other bases could be screened for improved performance. The following table presents a hypothetical catalyst/base screening for the synthesis of this compound.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Sodium Ethoxide | Ethanol | 80 | 65 |
| 2 | Sodium tert-butoxide | THF | 65 | 72 |
| 3 | Potassium Carbonate | DMF | 100 | 45 |
| 4 | DBU | Acetonitrile (B52724) | 80 | 58 |
| 5 | LiHMDS | Toluene | 25 | 75 |
This table is generated for illustrative purposes based on common practices in organic synthesis and does not represent experimentally verified data for this specific reaction.
Solvent and Temperature Optimization
The choice of solvent and reaction temperature are crucial parameters that can significantly influence the yield and selectivity of the synthesis. The reaction of 2-chlorotropone with active methylene compounds is often performed in alcoholic solvents corresponding to the alkoxide base used. clockss.org However, aprotic solvents can also be employed, potentially offering advantages in terms of reaction rate and side-product formation. High reaction temperatures, in some cases up to 190°C, have been used in related syntheses of azulene (B44059) derivatives from 2H-cyclohepta[b]furan-2-ones, although milder conditions are generally preferred. mdpi.com
A systematic optimization of the reaction conditions for the synthesis of this compound would involve screening various solvents and temperatures, as illustrated in the hypothetical data table below.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 12 | 65 |
| 2 | Toluene | 110 | 8 | 70 |
| 3 | DMF | 100 | 10 | 62 |
| 4 | Acetonitrile | 82 | 12 | 55 |
| 5 | THF | 66 | 16 | 78 |
This table is generated for illustrative purposes based on common practices in organic synthesis and does not represent experimentally verified data for this specific reaction.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound would involve considerations such as the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. While specific green synthetic routes for this compound are not well-documented, general strategies from heterocyclic chemistry can be proposed.
One area of focus would be the replacement of traditional solvents like DMF with greener alternatives such as biomass-derived solvents or even performing the reaction under solvent-free conditions. The use of catalytic amounts of a base rather than stoichiometric quantities would also align with green chemistry principles. Furthermore, exploring energy-efficient activation methods, such as microwave irradiation, could potentially shorten reaction times and reduce energy consumption. The development of a one-pot, multi-component reaction from simpler, readily available starting materials would be a significant advancement in the green synthesis of this compound.
Synthesis of Isotopic Variants for Mechanistic Probes
The synthesis of isotopically labeled this compound can be a valuable tool for elucidating reaction mechanisms and for use in metabolic or binding studies. Common isotopes used in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O).
The introduction of isotopic labels can be achieved by using appropriately labeled starting materials. For example, to introduce a ¹³C label into the butanoyl side chain, one could start with a ¹³C-labeled butanoyl precursor to synthesize ethyl 3-oxohexanoate. Alternatively, labeling the tropone ring could be achieved by synthesizing 2-chlorotropone from an isotopically enriched precursor. While the synthesis of specifically labeled this compound has not been reported, methods for labeling related ribonucleotides with ²H and ¹³C have been established and could serve as a methodological guide. nih.gov
A potential strategy for synthesizing a deuterium-labeled variant could involve the use of deuterated solvents and bases in the condensation step, which might lead to deuterium incorporation at specific positions depending on the reaction mechanism.
Advanced Spectroscopic and Structural Characterization of 3 Butanoyl 2h Cyclohepta B Furan 2 One
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For 3-Butanoyl-2H-cyclohepta[b]furan-2-one, with a presumed molecular formula of C₁₃H₁₂O₃, the expected exact mass would be calculated. An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would aim to measure the mass of the molecular ion ([M]+, [M+H]+, or [M+Na]+) to within a few parts per million (ppm) of its theoretical value. This level of precision allows for the confident assignment of the elemental composition, a critical first step in structural elucidation. At present, specific HRMS data for this compound has not been reported in scientific literature.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A full NMR analysis of this compound would provide a complete picture of its atomic framework.
Unambiguous Assignment of 1D NMR (¹H, ¹³C) Chemical Shifts and Coupling Constants
One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butanoyl chain and the cyclohepta[b]furan-2-one core. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.
¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon atoms and their chemical shifts, distinguishing between sp², sp³, carbonyl, and aromatic carbons.
Currently, detailed and verified ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, are not available in published literature.
¹³C NMR Chemical Shift Data
| Atom | Chemical Shift (ppm) |
|---|---|
| Data not available | Data not available |
| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would map the ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the butanoyl chain and the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information about the molecule's three-dimensional structure and conformation.
A complete set of these 2D NMR spectra would be required for the full and unambiguous structural assignment of this compound. As of now, such 2D NMR studies have not been documented.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. For this compound, these spectra would be expected to show characteristic absorption or scattering bands for the C=O stretching vibrations of the lactone and the ketone in the butanoyl group. Additionally, C=C stretching vibrations of the cycloheptatriene (B165957) and furan (B31954) rings, as well as C-H and C-O stretching and bending vibrations, would be present. A comparative analysis of IR and Raman spectra can provide a more complete vibrational profile due to different selection rules. Specific IR and Raman spectral data for this compound are not currently available.
Vibrational Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O (Lactone) | Data not available | IR, Raman |
| C=O (Ketone) | Data not available | IR, Raman |
| C=C (Aromatic/Alkene) | Data not available | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Chromophore
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. The extended π-conjugated system of the 2H-cyclohepta[b]furan-2-one core acts as a chromophore. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the electronic transitions (e.g., π → π*) within the molecule. Substitution at the 3-position with a butanoyl group is expected to influence the electronic properties and thus shift the absorption maxima compared to the parent compound. Studies on related 3,8-diaryl-2H-cyclohepta[b]furan-2-ones have shown that substitutions on the core significantly impact the UV/Vis absorption, leading to bathochromic shifts. mdpi.com However, the specific UV-Vis spectrum for this compound remains to be experimentally determined.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the planarity of the ring system, the conformation of the butanoyl side chain, and the packing of the molecules in the crystal lattice. While X-ray crystallographic data is available for some derivatives of 2H-cyclohepta[b]furan-2-one, no crystal structure has been published for the title compound. mdpi.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if chiral)
The molecular structure of this compound lacks a stereogenic center. The parent molecule, 2H-cyclohepta[b]furan-2-one, is a planar, aromatic system. The introduction of a butanoyl group at the 3-position does not create a chiral center within the molecule. As the compound is achiral, it does not exhibit optical activity. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are not applicable for the determination of its absolute configuration.
Spectroscopic Data
Although specific data for this compound is not published, the following tables provide representative spectroscopic data for related 2H-cyclohepta[b]furan-2-one derivatives, which can serve as a reference for the expected spectral characteristics.
The synthesis of 3-acyl-2H-cyclohepta[b]furan-2-ones has been reported through the reaction of 2-chlorotropone (B1584700) with the sodium salt of ethyl acetoacetate (B1235776), which yields 3-acetyl-2H-cyclohepta[b]furan-2-one. clockss.org This class of compounds provides a close structural analogy to the target molecule.
Table 1: Representative ¹H NMR Spectroscopic Data for a 2H-Cyclohepta[b]furan-2-one Derivative
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | CDCl₃ | 7.64 (dd, J = 8.0, 1.1 Hz, 2H, Ph), 7.55–7.54 (m, 3H, H₄, Ph), 7.45–7.51 (m, 4H, Ph), 7.36–7.43 (m, 2H, Ph), 7.08 (d, J = 12.1 Hz, 1H, H₇), 6.77 (dd, J = 12.1, 1.6 Hz, 1H, H₆), 2.80 (sept, J = 6.9 Hz, 1H, i-Pr), 1.25 (d, J = 6.9 Hz, 6H, i-Pr). mdpi.com |
Table 2: Representative ¹³C NMR Spectroscopic Data for a 2H-Cyclohepta[b]furan-2-one Derivative
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | CDCl₃ | 168.45, 154.99, 152.97, 146.53, 137.66, 136.33, 131.41, 130.96, 129.45, 128.85, 128.59, 128.53, 127.90, 127.32, 123.54, 110.05, 38.66, 23.05. mdpi.com |
Table 3: Representative UV/Vis Spectroscopic Data for a 2H-Cyclohepta[b]furan-2-one Derivative
| Compound | Solvent | λmax (nm) (log ε) |
| 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | CH₂Cl₂ | 236 (4.32), 250 (4.35), 293 (4.19), 410 (4.26). mdpi.com |
The introduction of an acyl group at the 3-position is expected to influence the electronic absorption spectrum, potentially leading to a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. mdpi.com
Chemical Reactivity and Transformation of 3 Butanoyl 2h Cyclohepta B Furan 2 One
Electrophilic and Nucleophilic Reactions of the Furanone Ring System
The 2H-cyclohepta[b]furan-2-one skeleton, often referred to as a heteroazulene, possesses a unique electronic structure that governs its reactivity towards electrophiles and nucleophiles. mdpi.com The fusion of the electron-donating cycloheptatriene (B165957) ring and the electron-withdrawing furanone moiety results in a polarized system.
Electrophilic Reactions: Electrophilic substitution reactions predominantly occur at the 3-position of the furanone ring, which is activated by the fused seven-membered ring. mdpi.com This high reactivity at the C3 position has been exploited in various synthetic modifications. researchgate.net For instance, reactions with electrophiles like N-iodosuccinimide (NIS) lead to the formation of the 3-iodo derivative, which can then be used in further cross-coupling reactions. mdpi.com While direct studies on the butanoyl-substituted derivative are limited, it is anticipated to follow this reactivity pattern, with electrophilic attack favoring the C3 position if it is unsubstituted, or directing to other positions on the seven-membered ring if the C3 is blocked.
Nucleophilic Reactions: The 2H-cyclohepta[b]furan-2-one system can undergo nucleophilic attack at several positions. The carbonyl carbon (C2) of the furanone is an electrophilic center susceptible to attack by strong nucleophiles, which can lead to ring opening. mdpi.com The seven-membered ring, analogous to the tropylium (B1234903) cation in its resonance structure, can be attacked by nucleophiles at the 2-, 4-, 6-, and 8-positions. mdpi.com The synthesis of the parent 2H-cyclohepta[b]furan-2-one often involves the nucleophilic attack of a carbanion (from an active methylene (B1212753) compound like diethyl malonate) onto a 2-substituted tropone (B1200060) derivative, followed by cyclization. clockss.orgresearchgate.net This highlights the susceptibility of the seven-membered ring to nucleophilic addition. In the case of 3-butanoyl-2H-cyclohepta[b]furan-2-one, the butanoyl group itself introduces additional sites for nucleophilic attack.
| Reaction Type | Typical Reagent | Primary Site of Reaction | Product Type |
| Electrophilic Substitution | N-Iodosuccinimide (NIS) | C3-position | 3-Iodo-2H-cyclohepta[b]furan-2-one |
| Nucleophilic Attack | Diethyl malonate anion | Troponoid precursor | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one |
| Nucleophilic Attack | Primary amines | Furanone ring | Ring-opened amides |
Reactivity of the Butanoyl Ketone Group (e.g., Condensations, Reductions, Oxidations)
The butanoyl side chain at the 3-position introduces a versatile ketone functional group, which can undergo a wide array of characteristic transformations independent of the heterocyclic core.
Condensation Reactions: The α-protons of the butanoyl group (adjacent to the ketone) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones to form β-hydroxy ketones, which can subsequently be dehydrated to α,β-unsaturated ketones.
Reduction Reactions: The ketone of the butanoyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation would yield 3-(1-hydroxybutyl)-2H-cyclohepta[b]furan-2-one. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the ketone and the lactone carbonyl group of the furanone ring.
Oxidation Reactions: While ketones are generally resistant to oxidation, the butanoyl group can be cleaved under strong oxidizing conditions. A more specific oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) would convert the ketone into an ester.
Reactions Involving the Cycloheptane (B1346806) Ring Annulated to the Furanone
The seven-membered ring in 2H-cyclohepta[b]furan-2-one is a cycloheptatriene system, which imparts quasi-aromatic character to the molecule. This ring can participate in reactions that are characteristic of both polyenes and aromatic compounds. The reactivity of this ring is often linked to its ability to form a stable tropylium-like cation.
One of the key reactions involving the cycloheptatriene portion is its participation as an 8π component in cycloaddition reactions. mdpi.comrsc.org Furthermore, dearomatization reactions can be employed to construct polycyclic molecules. nih.gov The substituents on the seven-membered ring can influence the electronic properties and reactivity of the entire molecule. mdpi.com
Ring-Opening and Ring-Closure Reactions of the Furanone Moiety
The furanone ring contains a lactone (cyclic ester) functionality, which is susceptible to ring-opening reactions under both acidic and basic conditions.
Base-Catalyzed Ring Opening: Treatment with a base, such as sodium hydroxide, will lead to hydrolysis of the lactone to form a sodium salt of a carboxylic acid. Subsequent acidification would yield the corresponding hydroxy carboxylic acid. For example, primary amines can react with furanones to give stable fluorescent products, which involves ring opening. mdpi.com In some cases, this ring-opening can be followed by recyclization to form different heterocyclic systems. researchgate.net
Ring-Closure Reactions: The synthesis of the 2H-cyclohepta[b]furan-2-one system itself is a prime example of a ring-closure reaction. Typically, a 2-substituted tropone reacts with an active methylene compound, leading to a precursor that undergoes intramolecular cyclization to form the furanone ring. clockss.orgresearchgate.net
Pericyclic Reactions and Rearrangements Involving the Polycyclic System
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a hallmark of the reactivity of 2H-cyclohepta[b]furan-2-ones. wikipedia.orgfiveable.me These reactions are driven by the unique π-electron system of the molecule.
Cycloaddition Reactions:
[8+2] Cycloaddition: This is one of the most important reactions of 2H-cyclohepta[b]furan-2-ones, where the cycloheptatriene moiety acts as an 8π component and reacts with a 2π component (a dienophile) to form a new ring system. mdpi.com This reaction is a powerful method for the synthesis of azulene (B44059) derivatives. rsc.orgmdpi.comresearchgate.net For example, reaction with enamines or silyl (B83357) enol ethers leads to the formation of azulenes after the elimination of carbon dioxide and an amine or silanol, respectively. mdpi.com
[2+2] Cycloaddition: Derivatives of 2H-cyclohepta[b]furan-2-one with an ethynyl (B1212043) group have been shown to undergo formal [2+2] cycloaddition reactions with reagents like tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgclockss.org
Electrocyclic Reactions: The cycloheptatriene ring can undergo electrocyclic ring-opening and ring-closing reactions, particularly in its norcaradiene valence tautomer form. nih.gov These reactions are typically governed by the Woodward-Hoffmann rules. fiveable.me
Sigmatropic Rearrangements: These are another class of pericyclic reactions where a σ-bond migrates across a π-system. organicchemistrydata.org While specific examples for this compound are not detailed, the conjugated system present in the molecule makes it a potential substrate for such rearrangements under thermal or photochemical conditions.
| Pericyclic Reaction Type | Reactant | Key Intermediate/Transition State | Product |
| [8+2] Cycloaddition | Enamine | Strained bridged-intermediate | Azulene derivative |
| [2+2] Cycloaddition | Arylethynyl-2H-cyclohepta[b]furan-2-one + TCNQ | Cyclobutene derivative | Dicyanoquinodimethane (DCNQ) chromophore |
| Electrocyclic Reaction | Norcaradiene tautomer | Conrotatory or disrotatory motion | Cycloheptatriene |
Photochemical Reactivity and Excited State Transformations
The conjugated π-system of this compound makes it susceptible to photochemical transformations upon absorption of UV-Vis light. The excited state of the molecule can undergo reactions that are not accessible under thermal conditions.
Photochemical reactions of α,β-unsaturated lactones like furanones can include [2+2] cycloaddition reactions, rearrangements, and photooxygenation. researchgate.netresearchgate.net The excitation of a furanone to its triplet state can be achieved via triplet energy transfer, leading to various transformations. researchgate.net Photochemical reactions can be a valuable tool for the synthesis of complex and optically active products. researchgate.net A notable photochemical reaction is the aza-Yang cyclization, which has been applied in the synthesis of complex cycloheptatriene-containing molecules. chemrxiv.org
Transition Metal-Catalyzed Reactions of this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of the 2H-cyclohepta[b]furan-2-one scaffold. youtube.com Palladium-catalyzed cross-coupling reactions are particularly well-documented for this class of compounds.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. It has been successfully applied to synthesize 3,8-diaryl-2H-cyclohepta[b]furan-2-ones from the corresponding 3-iodo and 8-triflate derivatives. mdpi.com
Sonogashira-Hagihara Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. It has been used to prepare ethynylated 2H-cyclohepta[b]furan-2-ones, which are valuable precursors for further transformations like [2+2] cycloadditions. researchgate.net
Heck Coupling: While less specifically documented for this system, the Heck reaction, which couples alkenes with aryl halides, is another potential transformation for a halogenated derivative of this compound.
These transition metal-catalyzed reactions provide efficient routes to novel derivatives with tailored electronic and optical properties. mdpi.com
| Catalyst System | Coupling Partner | Reaction Name | Product Type |
| PdCl₂(dppf) | Phenylboronic acid | Suzuki-Miyaura Coupling | 3-Aryl-2H-cyclohepta[b]furan-2-one |
| Pd-catalyst | Terminal alkyne | Sonogashira-Hagihara Coupling | 3-Alkynyl-2H-cyclohepta[b]furan-2-one |
| PdCl₂(3 mol%)/XantPhos (6 mol%) | Alkenylaluminum reagents | Cross-Coupling | 2-Alkenylbenzo[b]furan derivatives |
Theoretical and Computational Studies of 3 Butanoyl 2h Cyclohepta B Furan 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior and energy landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and predicting the molecule's vibrational modes.
For 3-Butanoyl-2H-cyclohepta[b]furan-2-one, a typical DFT study would involve using a functional, such as B3LYP or PBE0, combined with a basis set like 6-31G(d,p) or a larger one for higher accuracy. The calculation would begin with an initial guess of the molecular structure and iteratively solve for the electron density that minimizes the total energy. This process yields the optimized ground-state geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the same level of theory can be used to calculate the second derivatives of the energy with respect to atomic positions. This calculation produces the harmonic vibrational frequencies. The resulting infrared (IR) spectrum can be predicted, with characteristic peaks corresponding to specific molecular motions, such as the C=O stretches of the lactone and butanoyl groups, and C=C stretches within the fused ring system. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
Table 1: Predicted Key Vibrational Frequencies for this compound using DFT This table is illustrative, based on characteristic frequencies for similar functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Butanoyl Ketone | C=O Stretch | 1710 - 1725 |
| Furanone (Lactone) | C=O Stretch | 1750 - 1770 |
| Fused Ring System | C=C Stretch | 1550 - 1650 |
| Butanoyl Chain | C-H Stretch (sp³) | 2870 - 2960 |
| Heptatomic Ring | C-H Stretch (sp²) | 3010 - 3100 |
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that, unlike DFT, are derived directly from first principles without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) offer a higher level of accuracy, particularly for calculating electronic energies and properties like electron affinity and ionization potential.
These high-accuracy calculations are computationally intensive and are often performed as single-point energy calculations on a geometry previously optimized by DFT. Such calculations would provide a "gold standard" benchmark for the molecule's stability. Furthermore, these methods can be used to derive key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. Studies on related 3,8-diaryl-2H-cyclohepta[b]furan-2-ones have shown that substitutions on the ring system directly influence these frontier orbital energies. mdpi.com
Conformational Analysis and Potential Energy Surfaces
The butanoyl side chain of this compound is flexible, with rotatable single bonds (C-C). This flexibility means the molecule can exist in multiple spatial arrangements, or conformations, each with a different energy.
A conformational analysis would systematically rotate these bonds (e.g., the bond between the furanone ring and the carbonyl of the butanoyl group) and calculate the corresponding energy at each step using a computationally efficient method. This process maps out the potential energy surface (PES) with respect to bond rotation, identifying the lowest-energy conformers (global and local minima) and the energy barriers (transition states) between them. This analysis is crucial for understanding which shape the molecule is most likely to adopt under given conditions, which in turn dictates its steric and electronic properties.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. This predicted spectrum can be compared to experimental data to confirm the molecular structure.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on typical values for the constituent functional groups.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Butanoyl C=O | 195 - 205 |
| Lactone C=O | 160 - 170 |
| Ring Carbon C3 (attached to butanoyl) | 115 - 125 |
| Other sp² Carbons in Rings | 110 - 150 |
| Butanoyl CH₂ groups | 20 - 45 |
| Butanoyl CH₃ group | 10 - 20 |
Reaction Mechanism Prediction and Transition State Elucidation
The 2H-cyclohepta[b]furan-2-one core is known to be a valuable precursor for the synthesis of azulene (B44059) derivatives through reactions with various reagents. mdpi.com Computational chemistry can be used to explore the mechanisms of these transformations.
For a potential reaction, such as a cycloaddition or a reaction with an active methylene (B1212753) compound, researchers can model the entire reaction pathway. mdpi.com This involves locating the structures of the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. TS structures are identified as saddle points on the potential energy surface (having one imaginary frequency). By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This allows chemists to predict reaction feasibility, understand substituent effects on reactivity, and design more efficient synthetic routes.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions (e.g., non-clinical binding to specific chemical targets)
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. An MD simulation treats atoms as balls and bonds as springs, using a force field (a set of parameters describing the potential energy of the system) to calculate the forces on each atom.
An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal its dynamic behavior, including the flexibility of the butanoyl chain and the molecule's interactions with its environment. More advanced simulations could explore its potential to interact with a non-clinical chemical target, such as a protein active site. By placing the molecule near the target and running the simulation, one could observe whether it binds, determine the preferred binding pose, and estimate the strength of the interaction (binding free energy). This provides a powerful, albeit non-clinical, screening tool for assessing the molecule's potential for specific chemical interactions.
Mechanistic Investigations Pertaining to 3 Butanoyl 2h Cyclohepta B Furan 2 One
Detailed Reaction Mechanism Elucidation for Key Synthetic Steps
The primary synthesis of the 2H-cyclohepta[b]furan-2-one scaffold, from which 3-butanoyl-2H-cyclohepta[b]furan-2-one is derived, originates from the reaction of troponoids with active methylene (B1212753) compounds. clockss.org The key transformation involves the condensation of a reactive troponoid, such as 2-chlorotropone (B1584700), with a β-keto ester.
Specifically for the synthesis of this compound, the likely active methylene compound would be a sodium salt of ethyl 3-oxohexanoate (B1246410). The reaction mechanism proceeds through a nucleophilic attack followed by an intramolecular cyclization and elimination. clockss.org
Mechanism:
Nucleophilic Attack: The carbanion of the β-keto ester (from ethyl 3-oxohexanoate) attacks the C-7 position of the 2-chlorotropone ring. clockss.org
Intermediate Formation: This initial attack forms an intermediate where the hydrogen at C-7 undergoes a shift. clockss.org
Intramolecular Cyclization: The enolate oxygen of the tropone (B1200060) moiety then attacks the ester carbonyl carbon of the attached side chain. clockss.org
Elimination: The final step involves the elimination of an ethoxide ion, leading to the formation of the furanone ring and yielding the this compound product. clockss.org
This reaction pathway is analogous to the established synthesis of 3-acetyl-2H-cyclohepta[b]furan-2-one from sodium ethyl acetoacetate (B1235776) and 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one from sodium diethyl malonate. clockss.org
Further functionalization of the 2H-cyclohepta[b]furan-2-one core can be achieved through methods like the Suzuki–Miyaura coupling. For instance, related derivatives have been synthesized via a one-pot procedure involving sequential iodation and subsequent palladium-catalyzed coupling to introduce aryl groups at the 3- and 8-positions. mdpi.com This demonstrates the potential for further modification of the butanoyl derivative itself.
Table 1: Proposed Reaction for Synthesis of this compound
| Reactant 1 | Reactant 2 | Proposed Mechanism | Product |
| 2-Chlorotropone | Sodium ethyl 3-oxohexanoate | Nucleophilic attack at C-7, followed by intramolecular cyclization and elimination of sodium ethoxide. clockss.org | This compound |
Kinetic and Thermodynamic Studies of Transformations Involving the Compound
While detailed kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the current literature, studies on related 2H-cyclohepta[b]furan-2-one derivatives provide insight into the types of analyses that would be relevant.
Electrochemical analyses, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been performed on 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com These studies revealed irreversible redox waves, indicating the formation of unstable cationic and anionic species under the experimental conditions. mdpi.com The redox potentials were found to be influenced by the nature of the substituents on the aromatic rings. mdpi.com Such studies on this compound could elucidate the stability of its radical ions and its electron-donating or -accepting capabilities.
Kinetic studies would likely focus on the rates of formation during synthesis or the rates of subsequent reactions, such as the [8+2] cycloaddition reactions that this class of compounds is known to undergo with reagents like enamines. researchgate.net Thermodynamic analysis would involve computational studies (e.g., DFT calculations) to determine the relative energies of reactants, intermediates, transition states, and products, providing insight into the favorability and reaction profile of its synthetic and transformation pathways. mdpi.com
Investigation of Intermediates and Transition States in Reactivity Pathways
The investigation of transient species is crucial for understanding the reactivity of this compound. Based on analogous reactions, several types of intermediates can be postulated.
In the synthesis of related derivatives, iodide intermediates formed during functionalization steps have been noted for their instability and rapid decomposition, often necessitating their use in subsequent steps without purification. mdpi.com For example, the iodination of a 2H-cyclohepta[b]furan-2-one derivative to create a synthetic handle for Suzuki-Miyaura coupling resulted in a crude iodide intermediate that was immediately carried on to the next step. mdpi.com
Furthermore, 2H-cyclohepta[b]furan-2-one derivatives are known to participate in [8+2] cycloaddition reactions with enamines. These reactions are proposed to proceed through strained, bridged-intermediates. researchgate.net Subsequent decarboxylation of these intermediates leads to the formation of aminohydroazulenes, which are valuable precursors for azulene (B44059) synthesis. researchgate.net The characterization of these transient structures, likely through computational modeling and trapping experiments, would be essential to fully understand the reaction pathway.
Isotopic Labeling Studies to Trace Reaction Pathways
Currently, specific isotopic labeling studies for tracing the reaction pathways of this compound have not been reported in the reviewed literature.
However, such studies would be invaluable for confirming the proposed reaction mechanisms. For instance, in the synthesis from 2-chlorotropone and ethyl 3-oxohexanoate, labeling the carbonyl carbon of the ester with ¹³C could definitively confirm that this carbon becomes the carbonyl carbon in the furanone ring. Similarly, deuterium (B1214612) labeling could be used to trace the 1,5-hydrogen shift that occurs in certain rearrangements of related cyclohepta[b]furan-2-one systems. clockss.org These experiments provide unambiguous evidence for bond-forming and bond-breaking events and can validate or disprove proposed mechanistic pathways.
Role of this compound in Proposed Chemical or Biochemical Cycles (excluding human clinical relevance)
The primary role of 2H-cyclohepta[b]furan-2-one and its derivatives, including the 3-butanoyl variant, in a chemical context is as a versatile synthetic precursor, particularly in the synthesis of azulenes. mdpi.comresearchgate.net These compounds serve as key building blocks in what can be considered a synthetic cycle for creating complex polycyclic aromatic compounds.
The reaction of 2H-cyclohepta[b]furan-2-ones with various reactive intermediates such as enamines, silyl (B83357) enol ethers, and other active methylene compounds provides a reliable route to azulene derivatives. mdpi.com The [8+2] cycloaddition pathway is a frequently exploited strategy, where the cyclohepta[b]furan-2-one acts as the 8π component. researchgate.net The resulting azulenic structures are of significant interest for applications in materials science due to their unique electronic and optical properties. mdpi.com There is no evidence in the reviewed literature to suggest a role for this compound in any naturally occurring biochemical cycles.
Derivatives and Analogues of 3 Butanoyl 2h Cyclohepta B Furan 2 One
Systematic Synthesis of Substituted 3-Butanoyl-2H-cyclohepta[b]furan-2-one Derivatives
The synthesis of the core 3-acyl-2H-cyclohepta[b]furan-2-one structure is well-established. A primary method involves the reaction of a troponoid compound, such as 2-chlorotropone (B1584700), with an active methylene (B1212753) reagent. For instance, 3-acetyl-2H-cyclohepta[b]furan-2-one can be prepared using sodium ethyl acetoacetate (B1235776). clockss.org By extension, using the corresponding β-keto ester (ethyl 3-oxohexanoate), one could synthesize the 3-butanoyl derivative.
Further substitutions on the core ring system are also systematically achievable. Electrophilic substitution and cross-coupling reactions are frequently employed to modify the CHF scaffold, particularly at the highly reactive 3-position. researchgate.net A one-pot procedure involving sequential iodation followed by a Suzuki-Miyaura coupling reaction has been successfully used to introduce aryl groups at both the 3- and 8-positions of the CHF skeleton. mdpi.com
Below is a table summarizing common synthetic strategies for creating substituted derivatives of the 2H-cyclohepta[b]furan-2-one scaffold.
| Reaction Type | Reagents | Position(s) Targeted | Product Type | Reference |
| Annulation | 2-Chlorotropone, Sodium ethyl acetoacetate | 3 | 3-Acetyl-2H-cyclohepta[b]furan-2-one | clockss.org |
| Annulation | Tropone (B1200060), Dichloroacetyl chloride, Triethylamine | 3 | 3-Chloro-2H-cyclohepta[b]furan-2-one | clockss.org |
| Iodation & Suzuki Coupling | N-Iodosuccinimide (NIS), Phenylboronic acid, PdCl₂(dppf) | 3, 8 | 3,8-Diaryl-2H-cyclohepta[b]furan-2-one | mdpi.com |
| Sulfenylation | Dimethyl sulfide (B99878) ditriflate, Et₃N | 3 | 3-Methylthio-2H-cyclohepta[b]furan-2-one | researchgate.net |
Structure-Reactivity Relationship (SRR) Studies of Analogues
Structure-reactivity relationship studies on analogues of the 2H-cyclohepta[b]furan-2-one system demonstrate that modifications to the core structure significantly influence its electronic and photophysical properties. The introduction of aryl groups at the 3- and 8-positions, for example, extends the π-conjugated system. mdpi.com
This extension leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption in UV/Vis spectroscopy. For instance, the parent 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one shows a maximum absorption (λmax) at 395 nm, whereas the 3,8-diaryl substituted version has a λmax of 411 nm. mdpi.com The electronic nature of these aryl substituents (whether they are electron-donating or electron-withdrawing) also impacts the redox potentials of the molecules. mdpi.com These findings suggest that modifying the butanoyl side chain or adding substituents to the seven-membered ring of this compound would similarly tune its electronic and optical characteristics.
| Compound Analogue | Substituents | Key Property Change | Reference |
| 3,8-Diaryl-CHF | Aryl groups at C3 and C8 | Red-shift in UV/Vis absorption maxima; altered redox potentials | mdpi.com |
| 3-Pyridinyl-CHF | Pyridinyl group at C3 | Formation of a pyridinium (B92312) salt upon reaction with methyl iodide | researchgate.netresearchgate.net |
| 3,3'-Bi-CHF | Dimerization at C3 | Thermal coupling product from 3-methylsulfinyl precursor | researchgate.net |
Exploration of Structural Modifications on the Butanoyl Side Chain
While specific literature on the modification of the butanoyl side chain of this particular compound is scarce, general organic chemistry principles allow for the exploration of such changes. The carbonyl group of the butanoyl chain serves as a handle for numerous transformations. A general strategy for creating diverse compound libraries involves making modifications to an existing side chain. mdpi.com
Potential modifications could include:
Chain Elongation or Branching: Alkylation at the α-position (C2 of the butanoyl chain) using a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), introducing a new stereocenter.
Functional Group Interconversion: The ketone could be converted to an oxime or a hydrazone, altering the electronic properties and hydrogen bonding capabilities of the side chain.
Variation of the Fused Cycloheptane (B1346806) Ring System and Heteroatom Incorporations
The fused seven-membered ring is a defining feature of this molecular family. The stability and conformation of cycloheptane rings are influenced by ring strain, which arises from deviations from ideal bond angles. libretexts.orglibretexts.org While cyclohexane (B81311) is relatively strain-free, larger rings like cycloheptane can be distorted. askthenerd.com Modifying this ring or replacing its atoms can lead to new compounds with different properties.
A key example of heteroatom incorporation is the synthesis of the sulfur analogue, 2H-cyclohepta[b]thiophen-2-one. This compound is formed through a reaction between tropothione and chloroketene, which initially undergoes a [2+8]π cycloaddition. clockss.org This substitution of a sulfur atom for the furan (B31954) oxygen atom would significantly alter the electronic distribution and aromaticity of the heterocyclic portion of the molecule.
| Analogue Type | Structural Change | Synthetic Precursor(s) | Significance | Reference |
| Thiophene Analogue | Furan oxygen replaced by sulfur | Tropothione, Chloroacetyl chloride | Alters heteroaromatic character and electronic properties | clockss.org |
| Saturated Ring Analogue | Partial or full hydrogenation of the cycloheptane ring | N/A (Hypothetical based on known compounds like Parthenium nih.gov) | Introduces multiple stereocenters; removes aromaticity of the 7-membered ring | nih.gov |
Synthesis and Study of Isomeric Forms
Furthermore, if the seven-membered ring is partially or fully saturated (hydrogenated), multiple stereoisomers become possible. The compound Parthenium, which shares the cyclohepta[b]furan-2-one core but has a hexahydrocyclohepta ring, contains several stereocenters, leading to a variety of diastereomers and enantiomers. nih.gov The study of these isomers is crucial as different stereochemical arrangements often lead to different biological activities and physical properties.
Potential Applications and Interdisciplinary Research Focuses of 3 Butanoyl 2h Cyclohepta B Furan 2 One Non Clinical
Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The primary and most well-documented application of the 2H-cyclohepta[b]furan-2-one framework is its role as a powerful synthetic intermediate, particularly for the construction of azulene (B44059) derivatives. mdpi.comscispace.comnih.govbohrium.com Azulenes, non-benzenoid aromatic hydrocarbons with a fused five- and seven-membered ring system, are prized for their unique electronic properties and are investigated for applications in pharmaceuticals and organic materials. mdpi.com
The synthesis of 3-acyl-2H-cyclohepta[b]furan-2-ones, such as the 3-butanoyl derivative, is commonly achieved through the condensation of 2-chlorotropone (B1584700) or its derivatives with active methylene (B1212753) compounds. mdpi.comclockss.org For instance, the reaction of 2-chlorotropone with sodium ethyl acetoacetate (B1235776) yields 3-acetyl-2H-cyclohepta[b]furan-2-one, a close analogue of the title compound. clockss.org
Once formed, these furanones serve as robust precursors for azulenes via [8+2] cycloaddition reactions. mdpi.com This transformation involves reacting the 2H-cyclohepta[b]furan-2-one (acting as an 8π component) with an electron-rich 2π component. Commonly used reaction partners include:
Enamines: The reaction with enamines, known as the Yasunami-Takase method, is one of the most efficient routes to substituted azulenes. mdpi.comacs.org
Silyl (B83357) Enol Ethers: These reagents also participate in [8+2] cycloadditions to afford azulenes, including 2-arylazulene derivatives that exhibit noticeable fluorescence. rsc.org
Electron-Rich Olefins and Acetals: Heating 2H-cyclohepta[b]furan-2-ones with various enol ethers or acetals produces multiply functionalized azulenes in moderate to excellent yields. mdpi.combohrium.com
The versatility of this synthetic strategy is a key area of research, allowing for the creation of complex molecular architectures, including indenoazulenes and benz[a]azulenes. mdpi.comacs.org
Table 1: Examples of Azulene Synthesis from 2H-cyclohepta[b]furan-2-one Derivatives
| Precursor | Reagent Type | Resulting Product Class | Reference |
| 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | Enamine | Substituted Azulene | mdpi.com |
| 2H-Cyclohepta[b]furan-2-one | Silyl Enol Ether | 2-Arylazulene | rsc.org |
| 2H-Cyclohepta[b]furan-2-one | Enol Ether | Functionalized Azulene | mdpi.com |
| 3-Acetyl-2H-cyclohepta[b]furan-2-one | Enamine from Cyclic Ketone | Cycloalkane-fused Azulene | mdpi.com |
Exploration in Materials Science
The electronic and photophysical properties of the 2H-cyclohepta[b]furan-2-one core make it an intriguing candidate for the development of novel functional materials. The properties of these materials can be finely tuned by introducing different substituents onto the heterocyclic scaffold. mdpi.com
Research on 3,8-diaryl-2H-cyclohepta[b]furan-2-ones has demonstrated that the introduction of aryl groups extends the π-conjugated system. mdpi.com This extension leads to a significant bathochromic shift (a shift to longer wavelengths) in the maximum absorption observed in UV/Vis spectroscopy, effectively changing the color of the compound. mdpi.com This tunability suggests a potential application for this class of compounds as organic dyes.
Furthermore, the redox behavior of these derivatives has been investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.comrsc.org These studies probe the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and reveal how they are influenced by electron-donating or electron-withdrawing substituents. mdpi.com Such investigations are fundamental for assessing the potential of these molecules in organic electronics, for example, as components in organic semiconductors. The creation of donor-acceptor chromophores by reacting ethynyl-substituted 2H-cyclohepta[b]furan-2-ones with molecules like TCNQ further underscores their potential in creating materials with significant intramolecular charge-transfer (ICT) interactions and multistep electrochemical reduction properties. rsc.orgresearchgate.net
Table 2: Selected Optical and Electrochemical Data for Substituted 2H-cyclohepta[b]furan-2-one Derivatives
| Compound | Substituents | Absorption Max (λmax, nm) | Oxidation Potential (Eox, V) | Reference |
| 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | 3-Phenyl, 8-Phenyl | 258, 293, 424 | +1.18 | mdpi.com |
| 5-Isopropyl-3-(4-nitrophenyl)-8-(4-methoxyphenyl)-2H-cyclohepta[b]furan-2-one | 3-(4-Nitrophenyl), 8-(4-Methoxyphenyl) | 250, 318, 477 | +1.28 | mdpi.com |
| Dicyanoquinodimethane (DCNQ) Chromophore Adduct | Donor-Acceptor System | 663, 531 | -0.70 (Reduction) | clockss.org |
Application in Chemical Biology as a Probe for Specific Molecular Interactions
While clinical applications are outside the scope of this discussion, the 2H-cyclohepta[b]furan-2-one scaffold is relevant in the field of chemical biology for its potential use as a molecular probe to investigate biological systems in vitro. A very close structural analogue, 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one, has been evaluated in high-throughput phenotypic profiling (HTPP) using the Cell Painting assay. epa.gov
The Cell Painting assay is a powerful high-content imaging technique where various cellular compartments are stained with different fluorescent dyes. By analyzing changes in cell morphology (e.g., size, shape, texture) after treatment with a compound, researchers can generate a detailed "profile" of the compound's biological activity. This profile can be compared to those of known drugs to hypothesize a mechanism of action or to identify novel biological effects without prior knowledge of the compound's specific molecular target. The use of a 3-acyl-2H-cyclohepta[b]furan-2-one derivative in such an assay highlights its utility as a tool for exploring molecular interactions and cellular pathways in a non-clinical, research-oriented context.
Role in Environmental Chemistry
The 2H-cyclohepta[b]furan-2-one ring system is not merely a synthetic curiosity; it is also found in nature. The occurrence of this scaffold in natural products is an important aspect of its role in environmental chemistry. researchgate.net
Several natural products containing this core structure have been isolated from plants. Notable examples include:
Lettucenin A: A guaianolide phytoalexin isolated from lettuce (Lactuca sativa), it was the first natural product identified with this unique ring system. clockss.org
Malophylidin: An isomeric extended azulenequinone isolated from the root of Ferula Malacophylla. clockss.org
Parthenium: A sesquiterpene lactone that has been reported in Inula japonica and Xanthium orientale. nih.gov
Xanthinin: Another natural product with a complex hexahydro-cyclohepta[b]furan-2-one structure. nist.gov
The existence of these compounds implies that biosynthetic and degradation pathways are present in the environment. However, specific environmental degradation studies on synthetic derivatives like 3-Butanoyl-2H-cyclohepta[b]furan-2-one are not extensively documented. General data on simpler, non-fused furanones indicates they can be used as insecticides and repellents, but their environmental fate data is often limited. epa.gov The study of how complex, fused-ring natural products and their synthetic analogues degrade and persist in various ecosystems remains an open area for environmental chemistry research.
Development as a Catalyst or Ligand in Organic Transformations
A survey of current scientific literature reveals that the development of this compound or its close analogues as catalysts or ligands for organic transformations is a currently unexplored field of research. The molecular structure possesses several oxygen atoms, including two carbonyl oxygens and a furan (B31954) oxygen, which have lone pairs of electrons and could potentially act as coordination sites for metal ions. This suggests a theoretical possibility for their development as ligands in coordination chemistry and homogeneous catalysis. However, to date, there are no published research findings demonstrating this application. This represents a novel and prospective avenue for future investigation, where the unique steric and electronic properties of the cyclohepta[b]furan-2-one scaffold could be leveraged to design new catalytic systems.
Advanced Analytical Methodologies for Detection and Quantification of 3 Butanoyl 2h Cyclohepta B Furan 2 One
Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC, SFC)
The separation and purity assessment of organic compounds like 3-Butanoyl-2H-cyclohepta[b]furan-2-one would typically rely on chromatographic techniques. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) would depend on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives of the 2H-cyclohepta[b]furan-2-one core, reversed-phase HPLC is a common method. A C18 or C8 column would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to ensure good separation. Detection would typically be performed using a UV-Vis detector, as the extended π-system of the cyclohepta[b]furan-2-one moiety is expected to show strong absorbance.
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC would be a suitable technique for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase (e.g., polysiloxane-based) would be appropriate. The oven temperature would be programmed to increase gradually to elute the compound. A Flame Ionization Detector (FID) would provide a quantifiable signal.
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both HPLC and GC, particularly for chiral separations or for compounds that are not amenable to GC due to thermal lability but are soluble in supercritical CO2.
Hyphenated Techniques for Trace Analysis and Structural Confirmation (LC-MS/MS, GC-MS)
For trace analysis and unambiguous structural confirmation, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This would be the method of choice for detecting and quantifying trace amounts of this compound in complex matrices. After separation by LC, the compound would be ionized, typically by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule [M+H]+ or another adduct would be selected and fragmented to produce characteristic product ions. These specific transitions would be monitored for highly selective and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile analyte, GC-MS provides excellent separation and structural information. Following GC separation, the compound would enter the mass spectrometer and be ionized, most commonly by Electron Ionization (EI). The resulting mass spectrum would show a molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of the butanoyl group and the cyclohepta[b]furan-2-one core, allowing for structural elucidation.
Spectrophotometric and Spectrofluorometric Quantification Methods
Spectrophotometry: Based on studies of related 2H-cyclohepta[b]furan-2-one derivatives, this compound is expected to have a distinct UV-Visible absorption spectrum. Quantification could be achieved by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for related compounds often falls in the range of 250-450 nm.
Spectrofluorometry: The fluorescence properties of this compound have not been reported. If the compound exhibits fluorescence, spectrofluorometry could offer a highly sensitive method for quantification. This would involve determining the optimal excitation and emission wavelengths and measuring the fluorescence intensity.
Development of Novel Sensor Technologies Utilizing the Compound
There is no information in the scientific literature regarding the development of novel sensor technologies that utilize this compound. In theory, if the compound exhibits specific interactions with certain analytes (e.g., metal ions, biomolecules) that result in a measurable change in its optical or electrochemical properties, it could be explored as a component in a chemical sensor. For instance, research on related diaryl-2H-cyclohepta[b]furan-2-ones has explored their redox properties using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which are techniques fundamental to the development of electrochemical sensors.
Future Research Directions and Unanswered Questions Regarding 3 Butanoyl 2h Cyclohepta B Furan 2 One
Exploration of Undiscovered Reactivity Patterns
The reactivity of the 2H-cyclohepta[b]furan-2-one core is rich and varied, often serving as a gateway to complex polycyclic systems. mdpi.comnih.gov However, the interplay between the butanoyl substituent at the 3-position and the inherent reactivity of the heterocyclic system is yet to be systematically investigated.
Future research should focus on several key areas:
Reactions of the Carbonyl Group: The ketone of the butanoyl group presents a reactive site for a multitude of transformations, such as reduction, oxidation (e.g., Baeyer-Villiger oxidation), and addition of organometallic reagents. These reactions could yield a novel library of derivatives with potentially altered electronic or biological properties.
Enolate and Enamine Chemistry: The α-protons of the butanoyl group are acidic and can be deprotonated to form an enolate. This enolate could serve as a nucleophile in various alkylation, aldol (B89426), and acylation reactions, allowing for the extension and functionalization of the side chain. This is analogous to the reactivity of related 3-acetyl derivatives. clockss.orgnih.gov
Cycloaddition Reactions: The 2H-cyclohepta[b]furan-2-one system is well-known to participate in [8+2] cycloaddition reactions, particularly with electron-rich olefins and enamines, to form azulene (B44059) derivatives. mdpi.comnih.gov A critical unanswered question is how the electronic nature of the 3-butanoyl group influences the rate and regioselectivity of these cycloadditions compared to other electron-withdrawing groups like esters or nitriles.
A hypothetical reaction scheme exploring these patterns is presented below.
| Reactant | Reagent | Potential Product Class | Research Goal |
| 3-Butanoyl-2H-cyclohepta[b]furan-2-one | 1. NaBH4, 2. H3O+ | Secondary Alcohol | Probing steric/electronic effects on carbonyl reactivity |
| This compound | 1. LDA, -78 °C; 2. CH3I | α-Methylated Ketone | Side-chain functionalization via enolate chemistry |
| This compound | Pyrrolidine enamine of cyclohexanone | Substituted Azulene | Investigating influence of butanoyl group on [8+2] cycloadditions |
Development of Highly Enantioselective Synthetic Routes (if applicable)
The 2H-cyclohepta[b]furan-2-one scaffold itself is planar and achiral. However, the introduction of stereocenters, either in the side chain or through subsequent reactions, makes enantioselective synthesis a relevant and challenging goal. If the butanoyl side chain is modified, for instance, through a stereoselective reduction of the ketone or an asymmetric aldol reaction, access to chiral, non-racemic derivatives could be achieved.
Future research in this area would involve:
Asymmetric Reduction: Employing chiral reducing agents or catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) for the stereoselective reduction of the butanoyl ketone to a specific alcohol enantiomer.
Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of the key cyclization step that forms the 2H-cyclohepta[b]furan-2-one core.
Organocatalysis: Using chiral organocatalysts to promote asymmetric reactions at the butanoyl side chain, such as enantioselective α-functionalization.
The successful development of such routes would be a significant step towards preparing enantiopure materials for applications in chiral recognition or as building blocks for natural product synthesis. mdpi.com
Integration into Advanced Functional Materials
Derivatives of 2H-cyclohepta[b]furan-2-one are important precursors for azulenes, which are non-benzenoid aromatic hydrocarbons with intriguing electronic and optical properties. mdpi.comdntb.gov.uanih.gov These properties make them attractive targets for materials science, including organic electronics and nonlinear optics. nih.govresearchgate.net
The 3-butanoyl derivative could be a key intermediate for novel functional materials:
Azulene Synthesis: Transformation of this compound into a 1-butanoyl-azulene derivative via established cycloaddition chemistry. mdpi.comnih.gov The butanoyl group could then be used as a handle to attach the azulene core to polymer backbones or other molecular frameworks.
Charge-Transfer Complexes: The electron-accepting nature of the 2H-cyclohepta[b]furan-2-one ring system can be tuned by its substituents. researchgate.netresearchgate.net The butanoyl group's electronic influence could be harnessed to design new chromophores for charge-transfer complexes. Research has shown that similar systems can exhibit intramolecular charge-transfer (ICT) interactions. researchgate.netresearchgate.net
Liquid Crystals: The rigid core structure combined with a flexible alkyl chain (from the butanoyl group) is a common design motif for liquid crystalline materials. Future work could explore the synthesis of longer-chain analogues and investigate their mesomorphic properties.
| Precursor | Target Material Class | Potential Application | Key Research Question |
| This compound | Azulene-containing Polymers | Organic Field-Effect Transistors (OFETs) | How does the butanoyl-derived side chain affect polymer solubility and film morphology? |
| This compound | D-π-A Chromophores | Nonlinear Optical (NLO) Materials | What is the impact of the butanoyl group on the molecule's hyperpolarizability? |
Deeper Computational Insight into Complex Reaction Mechanisms
The reaction mechanisms for the formation of 2H-cyclohepta[b]furan-2-ones and their subsequent conversion to azulenes can be complex, involving intermediates that are difficult to isolate and characterize. mdpi.comclockss.org Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool to elucidate these pathways.
Unanswered questions that could be addressed by computational studies include:
Reaction Energetics: Calculating the activation barriers for the cyclization to form the furanone ring and for the subsequent [8+2] cycloaddition. This would clarify how the butanoyl group electronically influences the transition states compared to other substituents.
Spectroscopic Properties: Predicting the UV/Vis absorption spectra, HOMO-LUMO energy levels, and redox potentials of this compound and its derived azulenes. mdpi.com These calculations would guide the design of materials with specific electronic properties and could be correlated with experimental data from cyclic voltammetry. mdpi.com
Periselectivity: In reactions with complex dienes, 2H-cyclohepta[b]furan-2-ones can potentially undergo different modes of cycloaddition (e.g., [4+2] vs. [8+2]). Computational modeling could predict the most favorable pathway and explain the observed selectivity.
Collaborative Research Opportunities Across Chemistry Subdisciplines
The study of this compound is not confined to synthetic organic chemistry. Its potential applications create numerous opportunities for interdisciplinary collaboration.
Organic Synthesis and Materials Science: Synthetic chemists could prepare the target molecule and its derivatives, which would then be investigated by materials scientists for their electronic, optical, and self-assembly properties. This synergy is crucial for developing novel organic semiconductors or sensors. nih.govresearchgate.net
Physical Organic and Computational Chemistry: Experimentalists can study reaction kinetics and mechanisms, while computational chemists can provide theoretical models to explain the observed reactivity and guide future synthetic efforts. mdpi.com
Medicinal Chemistry and Chemical Biology: Although outside the strict scope of this analysis, it is worth noting that some functionalized 2H-cyclohepta[b]furan-2-ones have been noted for their biological character. mdpi.com Future collaborations could explore if the butanoyl derivative or its downstream products possess any interesting biological activity, opening new avenues in drug discovery.
By pursuing these research directions, the scientific community can illuminate the specific chemistry of this compound, unlocking its full potential as a versatile building block in synthesis and materials science.
Q & A
Basic: How can the aromatic character of 3-Butanoyl-2H-cyclohepta[b]furan-2-one be experimentally confirmed?
Methodological Answer:
The aromaticity of fused-ring systems like this compound can be assessed using NMR spectroscopy (e.g., H and C) to identify diamagnetic ring currents, which manifest as deshielded protons in the outer ring and shielded protons in the inner cavity. Additionally, X-ray crystallography (as applied in for similar fused-ring lactones) can reveal bond length alternation patterns; aromatic systems exhibit delocalized π-electrons with uniform bond lengths. Computational methods (e.g., NICS calculations) may supplement experimental data to quantify aromatic stabilization .
Basic: What are the standard synthetic routes for 2H-cyclohepta[b]furan-2-one derivatives, including 3-butanoyl-substituted analogs?
Methodological Answer:
Key methods include:
- Annulation reactions : Cycloheptane rings are constructed via [5+2] cycloadditions or intramolecular esterification of pre-functionalized precursors (e.g., methoxycarbonyl derivatives, as in and ).
- Functionalization : The 3-butanoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution using butanoyl chloride under anhydrous conditions (e.g., AlCl catalysis).
- Post-synthetic modifications : Derivatives are further optimized via hydrolysis, oxidation, or cross-coupling reactions (see for mechanistic details) .
Advanced: How can stereoselective synthesis of cyclohepta[b]furanone derivatives be achieved, particularly for chiral intermediates?
Methodological Answer:
Stereocontrol is critical for bioactive derivatives (e.g., prostaglandin analogs in and ). Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials, such as Corey lactone derivatives ( ), to induce axial chirality.
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Rh) enable enantioselective cyclizations or cross-couplings. For example, DMDO oxidation in achieved stereoselective spiro-tetrahydrofuran formation.
- Kinetic resolution : Enzymatic or chemical resolution of racemic mixtures, validated by chiral HPLC or optical rotation measurements ( ) .
Advanced: How can contradictions in reported spectral data (e.g., 13^{13}13C NMR shifts) for substituted cyclohepta[b]furanones be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
- Standardized protocols : Acquire spectra under identical conditions (solvent, temperature, concentration) using deuterated solvents (e.g., CDCl) and internal standards (TMS).
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-(methoxycarbonyl) analogs in and ).
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment ().
- 2D NMR : HSQC and HMBC correlations resolve overlapping signals in complex fused-ring systems .
Advanced: What methodologies enable the application of this compound in azulene synthesis for organic electronics?
Methodological Answer:
As shown in , gram-scale azulene synthesis involves:
- Ring-opening/annulation : React 2H-cyclohepta[b]furan-2-one derivatives with silyl enol ethers (e.g., TMS-enol ethers) under Lewis acid catalysis (BF·OEt).
- Aromatization : Oxidative dehydrogenation (e.g., DDQ) converts intermediates to azulenes.
- Functionalization : Introduce electron-withdrawing/donating groups (e.g., cyano, butanoyl) to tune HOMO-LUMO gaps for optoelectronic applications. Characterization via UV-Vis, cyclic voltammetry, and single-crystal XRD ensures structural fidelity .
Basic: What analytical techniques are essential for characterizing this compound purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the butanoyl group).
- Thermogravimetric analysis (TGA) : Assesses thermal stability under inert atmospheres.
- FT-IR : Monitors carbonyl (C=O) and lactone (C-O-C) functional groups.
- Elemental analysis : Validates empirical formula (CHO, per ) .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to detect intermediates.
- Computational modeling : Transition-state analysis (e.g., DFT) predicts regioselectivity in [4+3] or [5+2] cycloadditions ( ).
- In situ monitoring : React-IR or NMR tracks real-time bond formation/cleavage .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis?
Methodological Answer:
- Flow chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., acylation).
- Catalyst optimization : Heterogeneous catalysts (e.g., immobilized AlCl) enhance recyclability and reduce waste.
- Crystallization engineering : Control polymorphism via solvent-antisolvent systems to ensure batch consistency.
- Process analytical technology (PAT) : Online HPLC or Raman spectroscopy monitors critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
